molecular formula C9H6Br2FN3 B1393185 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240579-91-2

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B1393185
CAS No.: 1240579-91-2
M. Wt: 334.97 g/mol
InChI Key: WRGWUOBZEYTPMP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains bromine, fluorine, and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 2-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Cross-coupling reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Cross-coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Formation of substituted triazoles.

    Oxidation: Formation of oxidized triazole derivatives.

    Cross-coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to the target. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the fluorophenyl group, making it less versatile in certain applications.

    2-Fluorobenzyl bromide: Used as a precursor in the synthesis of the target compound.

    1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the combination of bromine, fluorine, and triazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

3,5-dibromo-1-[(2-fluorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWUOBZEYTPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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